molecular formula C7H8N2O2 B153982 2-Amino-6-hydroxybenzamide CAS No. 136247-88-6

2-Amino-6-hydroxybenzamide

Cat. No. B153982
M. Wt: 152.15 g/mol
InChI Key: CQPIGRPWLXRVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-hydroxybenzamide (AHBA) is an organic compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in water and ethanol. AHBA has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

2-Amino-6-hydroxybenzamide has been shown to exhibit various biological activities, including antibacterial, antitumor, and anti-inflammatory activities. The mechanism of action of 2-Amino-6-hydroxybenzamide is not fully understood, but it is believed to involve the inhibition of bacterial enzymes, such as DNA gyrase and topoisomerase IV. 2-Amino-6-hydroxybenzamide has also been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. In addition, 2-Amino-6-hydroxybenzamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Biochemical And Physiological Effects

2-Amino-6-hydroxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including gram-positive and gram-negative bacteria. 2-Amino-6-hydroxybenzamide has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, 2-Amino-6-hydroxybenzamide has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. However, the exact biochemical and physiological effects of 2-Amino-6-hydroxybenzamide are still under investigation.

Advantages And Limitations For Lab Experiments

2-Amino-6-hydroxybenzamide has several advantages for lab experiments, including its high solubility in water and ethanol, its stability under various pH conditions, and its potential applications in various fields. However, there are also some limitations to the use of 2-Amino-6-hydroxybenzamide in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for the research on 2-Amino-6-hydroxybenzamide. One direction is to investigate its potential applications in the development of antibacterial agents, antitumor agents, and anti-inflammatory agents. Another direction is to investigate its potential applications as a chelating agent for metal ions and as a fluorescent probe for the detection of metal ions and amino acids. Further investigation into the mechanism of action of 2-Amino-6-hydroxybenzamide is also needed to fully understand its potential applications in various fields.

Synthesis Methods

2-Amino-6-hydroxybenzamide can be synthesized through several methods, including the reaction of 2-nitro-6-hydroxybenzamide with hydrazine hydrate, the reduction of 2-nitro-6-oximebenzamide with zinc in acetic acid, and the reaction of 2-nitro-6-bromoaniline with hydroxylamine hydrochloride. The yield of the synthesis method depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

2-Amino-6-hydroxybenzamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of various biologically active compounds, such as antibacterial agents, antitumor agents, and anti-inflammatory agents. 2-Amino-6-hydroxybenzamide has also been used as a chelating agent for metal ions, such as copper, iron, and zinc. In addition, 2-Amino-6-hydroxybenzamide has been used as a fluorescent probe for the detection of metal ions and amino acids.

properties

CAS RN

136247-88-6

Product Name

2-Amino-6-hydroxybenzamide

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-6-hydroxybenzamide

InChI

InChI=1S/C7H8N2O2/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3,10H,8H2,(H2,9,11)

InChI Key

CQPIGRPWLXRVNM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)C(=O)N)N

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)N)N

synonyms

Benzamide, 2-amino-6-hydroxy- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.